1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is attached to the phenyl ring.
Attachment of the Butylamine Chain: The final step involves the attachment of the butylamine chain to the cyclobutyl ring through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phenyl derivatives.
Scientific Research Applications
1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The cyclobutyl ring and butylamine chain contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-cyclobutylthiobenzene: Shares the bromophenyl and cyclobutyl features but differs in the presence of a thiobenzene group.
tert-Butyl (1-(3-bromophenyl)cyclobutyl)carbamate: Contains a similar bromophenyl and cyclobutyl structure with a carbamate group.
Uniqueness
1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22BrN |
---|---|
Molecular Weight |
296.25 g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22BrN/c1-11(2)9-14(17)15(7-4-8-15)12-5-3-6-13(16)10-12/h3,5-6,10-11,14H,4,7-9,17H2,1-2H3 |
InChI Key |
MZQSWMXWGDLATP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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